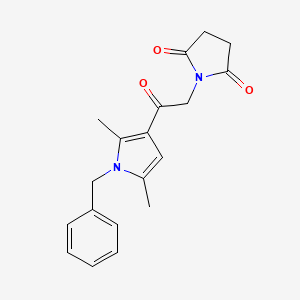

ML-031

説明

特性

IUPAC Name |

1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-10-16(17(22)12-21-18(23)8-9-19(21)24)14(2)20(13)11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRESCQKIRPOOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the S1P2 Agonist CYM-5520

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CYM-5520, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2). This document details the compound's binding characteristics, downstream signaling pathways, and the experimental protocols used for its characterization. It is important to note that while the initial query referenced "ML-031," publicly available scientific literature extensively documents this selective S1P2 agonist under the identifier "CYM-5520."

Core Mechanism of Action: Allosteric Agonism of S1P2

CYM-5520 acts as a selective agonist at the S1P2 receptor, a G protein-coupled receptor (GPCR) involved in a variety of cellular processes. A key feature of CYM-5520's mechanism is its allosteric nature. Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), which binds to the orthosteric site, CYM-5520 binds to a distinct, allosteric site on the S1P2 receptor.[1][2][3] This mode of action is evidenced by the fact that CYM-5520 does not compete with radiolabeled S1P for binding to the receptor.[1] Computational modeling suggests that CYM-5520 binds lower in the orthosteric binding pocket, and its binding is energetically compatible with the simultaneous binding of S1P.[1][2][3]

The allosteric binding of CYM-5520 induces a conformational change in the S1P2 receptor, leading to the activation of downstream signaling cascades. This activation occurs even in mutant receptors where the binding of the endogenous ligand S1P is abolished, further confirming its allosteric mechanism.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for CYM-5520 and related ligands in various in vitro assays.

Table 1: Potency of CYM-5520 in Functional Assays

| Assay Type | Cell Line | Parameter | CYM-5520 Value (µM) | S1P Value (nM) |

| CRE-bla Reporter Assay | S1PR2-CRE-bla CHO | EC50 | 0.48 | - |

| cAMP Accumulation Assay | Wild Type S1PR2-GFP CHO | EC50 | 1.6 | 10 |

| cAMP Accumulation Assay | Triple Mutant S1PR2-GFP CHO | EC50 | 1.5 | No activity |

CRE-bla: cAMP Response Element-beta-lactamase; CHO: Chinese Hamster Ovary; EC50: Half-maximal effective concentration.

Table 2: Binding Characteristics and Antagonist Interaction

| Ligand | Assay Type | Cell Line | Parameter | Value (nM) |

| S1P | Radioligand Competition Binding | S1PR2-CRE-bla CHO | IC50 | 25 |

| JTE-013 | Radioligand Competition Binding | S1PR2-CRE-bla CHO | IC50 | 53 |

| JTE-013 | Schild Analysis (CRE-bla assay) | S1PR2-CRE-bla CHO | Ki | 20 |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitor constant.

Downstream Signaling Pathways

Activation of the S1P2 receptor by CYM-5520 initiates a cascade of intracellular signaling events. S1P2 is known to couple to multiple G protein families, including Gα12/13, Gαq, and Gαi. These lead to the activation of distinct downstream effector pathways.

-

Gα12/13 Pathway: This is a prominent signaling axis for S1P2. Activation of Gα12/13 leads to the activation of the small GTPase Rho and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[4][5] This pathway is implicated in the regulation of the actin cytoskeleton, cell migration, and smooth muscle contraction. Studies have shown that a S1P2 agonist can induce the RhoA/ROCK1 pathway in hepatocytes.[5]

-

Gαq Pathway: Coupling to Gαq results in the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).

-

Gαi Pathway: S1P2 can also couple to Gαi, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, functional assays with CYM-5520 have demonstrated agonist-induced responses in cAMP reporter assays, suggesting a complex regulation of this pathway.[1][6]

-

NF-κB Activation: The S1P2 receptor has been linked to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cell survival.[2][7] While direct studies with CYM-5520 on this pathway are limited, the known coupling of S1P2 to G12/13 and Gq provides a mechanistic basis for this effect.

Below are diagrams illustrating the key signaling pathways and experimental workflows.

Caption: Signaling pathways activated by the S1P2 receptor agonist CYM-5520.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize CYM-5520 are provided below. These protocols are based on the methods described in the primary literature, particularly Satsu et al., 2013.[1]

33P-S1P Radioligand Competition Binding Assay

This assay is used to determine the ability of a test compound to compete with the radiolabeled endogenous ligand ([33P]-S1P) for binding to the S1P2 receptor.

Protocol:

-

Cell Culture: S1PR2-CRE-bla CHO cells are seeded into 24-well plates at a density of 200,000 cells per well in 1.0 mL of growth medium and incubated overnight at 37°C in a humidified incubator with 5% CO2.

-

Serum Starvation: The growth medium is replaced with a medium containing 1% charcoal-dextran stripped serum for 4 hours prior to the assay to reduce the background from endogenous ligands.

-

Assay Setup: The assay is performed in a binding buffer (e.g., Tris-HCl based buffer with BSA).

-

Competition: Cells are incubated with a fixed concentration of [33P]-S1P and varying concentrations of the unlabeled competitor (e.g., S1P, JTE-013, or CYM-5520).

-

Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.

-

Washing: The incubation is terminated by rapidly washing the cells with ice-cold wash buffer to remove unbound radioligand.

-

Lysis and Scintillation Counting: The cells are lysed, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor.

Caption: Workflow for the 33P-S1P radioligand competition binding assay.

CRE-bla Reporter Assay

This cell-based functional assay measures the activation of the cAMP response element (CRE) signaling pathway, which can be downstream of Gs or Gi coupled receptors.

Protocol:

-

Cell Culture: S1PR2-CRE-bla CHO cells are seeded in a 384-well plate.

-

Compound Addition: Varying concentrations of the test compound (e.g., CYM-5520) are added to the wells.

-

Incubation: The plate is incubated for a specific period (e.g., 5 hours) at 37°C.

-

Substrate Loading: A β-lactamase substrate (e.g., LiveBLAzer™-FRET B/G) is added to each well.

-

Incubation: The plate is incubated for a further period (e.g., 2 hours) at room temperature in the dark to allow for the enzymatic reaction to occur.

-

Fluorescence Reading: The fluorescence is read at two wavelengths (e.g., 460 nm for blue and 530 nm for green).

-

Data Analysis: The ratio of green to blue fluorescence is calculated, which is proportional to the level of CRE activation. The data are then plotted to determine the EC50 value.

Caption: Workflow for the CRE-bla reporter assay.

GloSensor™ cAMP Assay

This assay measures changes in intracellular cAMP levels in response to receptor activation.

Protocol:

-

Cell Transfection and Culture: CHO cells stably expressing wild-type or mutant S1PR2-eGFP are transiently transfected with the pGloSensor™-20F cAMP plasmid. The cells are then seeded into 384-well plates.

-

Compound Addition: The cells are treated with varying concentrations of the test agonist (e.g., S1P or CYM-5520).

-

Luminescence Reading: The luminescence, which is directly proportional to the intracellular cAMP concentration, is measured at different time points after agonist addition.

-

Data Analysis: The dose-response curves are generated to determine the EC50 values for the agonists.

This in-depth guide provides a solid foundation for understanding the mechanism of action of the S1P2 selective allosteric agonist, CYM-5520. The provided data, pathway diagrams, and experimental protocols are intended to be a valuable resource for researchers in the field of GPCR pharmacology and drug development.

References

- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantifying Sphingosine-1-Phosphate-Dependent Activation of the RhoGTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of S1PR2 on macrophages and the hepatocyte S1PR2/RhoA/ROCK1/MLC2 pathway in vanishing bile duct syndrome | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Sphingosine-1-phosphate receptor-2 mediated NFκB activation contributes to tumor necrosis factor-α induced VCAM-1 and ICAM-1 expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Sphingosine-1-Phosphate Receptor 2 (S1PR2) Selectivity of ML-031

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 2 (S1PR2) selectivity of the small molecule inhibitor, ML-031. This document is intended for researchers, scientists, and drug development professionals working in the fields of signal transduction, pharmacology, and oncology. Herein, we present available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to S1PR2 and the Investigator Compound this compound

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5. These receptors are involved in a myriad of physiological processes, including cell proliferation, migration, survival, and immune cell trafficking. The S1PR2 subtype, in particular, is coupled to Gα12/13, Gαq, and Gαi proteins, and its activation is known to regulate cytoskeletal dynamics, cell migration, and vascular permeability. Dysregulation of S1PR2 signaling has been implicated in various pathological conditions, including cancer and fibrosis, making it an attractive target for therapeutic intervention.

This compound has been identified as an inhibitor of S1PR2. This compound is part of the "Informer Set," a collection of 481 small-molecule probes and drugs curated by the Broad Institute to selectively target distinct nodes in cell circuitry. The characterization of this compound's selectivity is crucial for its use as a chemical probe to dissect the biological functions of S1PR2 and for its potential development as a therapeutic agent.

Quantitative Selectivity Profile of this compound

For comparative purposes, the well-characterized S1PR2 antagonist, JTE-013, exhibits a Ki of approximately 20 nM for S1PR2 in competitive binding assays. Further investigation is required to establish a similar quantitative profile for this compound.

Experimental Protocols for Determining S1PR2 Selectivity

The following are detailed methodologies for key experiments typically employed to characterize the selectivity of an S1PR2 antagonist like this compound. These protocols are based on standard practices in the field.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for S1PR1, S1PR2, S1PR3, S1PR4, and S1PR5.

Materials:

-

Cell lines individually overexpressing human S1PR1, S1PR2, S1PR3, S1PR4, or S1PR5

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2)

-

Radioligand (e.g., [33P]-S1P)

-

Test compound (this compound) and a known competitor (unlabeled S1P)

-

Scintillation cocktail and scintillation counter

Protocol:

-

Membrane Preparation:

-

Harvest cells overexpressing the target S1P receptor subtype.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of the test compound (this compound) or the unlabeled competitor (for total binding).

-

Add a saturating concentration of unlabeled S1P to determine non-specific binding.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Signal Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (e.g., cAMP or Calcium Flux)

This assay measures the ability of a compound to inhibit the functional response of a receptor upon agonist stimulation.

Objective: To determine the functional potency (IC50) of this compound in blocking S1P-induced signaling through S1PR2.

Materials:

-

Cell line overexpressing the S1PR2 receptor and a suitable reporter system (e.g., CRE-luciferase for cAMP or a calcium-sensitive dye like Fura-2).

-

S1P (agonist)

-

Test compound (this compound)

-

Assay buffer and detection reagents

Protocol (Example: cAMP Assay):

-

Cell Preparation:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to amplify the cAMP signal.

-

Incubate cells with varying concentrations of this compound for a defined period.

-

-

Agonist Stimulation:

-

Add a fixed concentration of S1P (typically the EC80) to stimulate the S1PR2 receptor.

-

Incubate for a specified time to allow for cAMP production.

-

-

Signal Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based).

-

-

Data Analysis:

-

Plot the percentage of inhibition of the S1P-induced response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visual representations of the S1PR2 signaling pathway and a typical experimental workflow for assessing antagonist selectivity are provided below using the DOT language for Graphviz.

S1PR2 Signaling Pathway

Experimental Workflow for Selectivity Profiling

Conclusion

This compound is a valuable tool for investigating the biological roles of S1PR2. While its inhibitory activity against S1PR2 is established, a comprehensive and quantitative selectivity profile against other S1P receptor subtypes is necessary for its definitive use as a specific chemical probe. The experimental protocols outlined in this guide provide a framework for generating this critical data. Future studies should focus on performing these assays to fully elucidate the selectivity and potency of this compound, which will be essential for the interpretation of experimental results and for guiding any potential therapeutic development.

The Dichotomous Role of S1P2 Receptor in Cell Migration: An Inhibitory Brake with Pro-Invasive Capabilities

For Immediate Release

This technical guide delves into the intricate functions of the Sphingosine-1-phosphate receptor 2 (S1P2), a G protein-coupled receptor (GPCR), in regulating cell migration. Primarily recognized for its inhibitory role in cell motility across various cell types, S1P2 presents a paradoxical profile by promoting invasion in specific cancer contexts. This document provides a comprehensive overview of the S1P2 signaling pathway, a compilation of quantitative data from key studies, and detailed experimental protocols for researchers in cell biology and drug development.

Core Function: A Potent Inhibitor of Cell Migration

Sphingosine-1-phosphate (S1P) is a signaling lipid that exerts its effects by binding to a family of five GPCRs, S1P1-5. While S1P1 and S1P3 are generally associated with promoting cell migration, S1P2 typically acts as a molecular brake, hindering cell movement.[1] This inhibitory effect has been observed in numerous cell types, including melanoma, glioblastoma, and smooth muscle cells.[1] The expression levels of S1P receptors can dictate the cellular response to S1P; cells with a predominance of S1P2 receptors tend to exhibit an inhibitory migratory response to S1P.[1]

The primary mechanism underlying S1P2-mediated inhibition of cell migration involves its coupling to heterotrimeric G proteins of the Gα12/13 family.[1] This engagement triggers a signaling cascade that leads to the activation of the small GTPase RhoA.[1] Activated RhoA, in turn, promotes the formation of actin stress fibers and focal adhesions, which stabilizes the cell cytoskeleton and impedes motility.[1] A crucial consequence of RhoA activation by S1P2 is the subsequent inhibition of another small GTPase, Rac1.[1] Rac1 is a key driver of lamellipodia formation and cell protrusion, essential for cell migration.[2] By activating RhoA and inhibiting Rac1, S1P2 effectively suppresses the cellular machinery required for migration.

The S1P2 Signaling Pathway: A Tale of Two GTPases

The signaling cascade initiated by S1P2 activation is a well-defined pathway that directly impacts the cell's migratory apparatus. The binding of S1P to S1P2 induces a conformational change in the receptor, facilitating its interaction with and activation of Gα12/13 proteins. The activated Gα subunit of G12/13 then stimulates Rho guanine nucleotide exchange factors (RhoGEFs), such as LARG (Leukemia-Associated RhoGEF), which catalyze the exchange of GDP for GTP on RhoA, leading to its activation.[3] Activated RhoA-GTP then engages downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates and activates various substrates that promote the assembly of contractile actin-myosin filaments, leading to the formation of stress fibers and focal adhesions. This increase in cytoskeletal tension and adhesion to the extracellular matrix inhibits cell migration. Furthermore, the S1P2-Gα12/13-RhoA axis actively suppresses Rac1 activity, preventing the formation of migratory protrusions.

A Paradoxical Role in Cancer Invasion

Contrary to its well-established role in inhibiting migration, several studies have reported that S1P2 can enhance the invasive potential of certain cancer cells, particularly glioma cells. This pro-invasive function appears to be independent of its effect on motility and is instead linked to an increase in cell adhesion to the extracellular matrix. S1P2 activation in these cells can upregulate the expression of proteins like CCN1/Cyr61, which are known to promote cell adhesion and invasion. This dual functionality highlights the complexity of S1P2 signaling and its context-dependent effects in cancer progression.

Quantitative Analysis of S1P2 Function in Cell Migration

The following tables summarize quantitative data from various studies investigating the impact of S1P2 on cell migration. Due to the diversity of experimental systems and methodologies, a direct comparison of absolute values is challenging. However, the collective data consistently demonstrates the inhibitory effect of S1P2 on cell migration.

Table 1: Effect of S1P2 Activation/Inhibition on Cell Migration (Wound Healing and Transwell Assays)

| Cell Type | Experimental Condition | Assay Type | Quantitative Measurement | Outcome | Reference |

| Human Colon Cancer (SW480) | 1 µM S1P treatment | Wound Healing | Significant inhibition of migration distance | Inhibition | [4] |

| Human Colon Cancer (SW480) | S1PR2-siRNA + S1P | Wound Healing | Significant promotion of migration | Inhibition Reversed | [4] |

| Human Colon Cancer (LOVO) | S1PR2-siRNA + S1P | Wound Healing | Significant promotion of migration | Inhibition Reversed | [4] |

| B16 Melanoma | 100 nM S1P | Wound Healing | Suppression of migration into the wound | Inhibition | [5] |

| B16 Melanoma | 1 µM JTE-013 + 100 nM S1P | Wound Healing | Increased migration compared to S1P alone | Inhibition Reversed | [5] |

| Mesenchymal Stem Cells (MSCs) | S1PR2 Knockout | Scratch Wound Assay | Decreased scratch wound width compared to wild type | Inhibition Reversed | [6] |

| L6 Myoblasts | 500 nM S1P + 5 µM JTE013 | Transwell | Enhanced S1P-induced migration | Inhibition Reversed | [7] |

Table 2: S1P2-Mediated Regulation of RhoA and Rac1 Activity

| Cell Type | Experimental Condition | Target Protein | Quantitative Measurement | Outcome | Reference |

| Hippocampal Neuronal Cells | PrP knockout (upregulates RhoA) | RhoA-GTP | Significantly higher than in control cells | RhoA Activation | [8] |

| HEK293 Cells | LPA (1 µM) stimulation | RhoA-GTP | ~4-fold increase | RhoA Activation | [9] |

| CD18/HPAF Pancreatic Cancer | EGF stimulation + Compound #1 (Rac1 inhibitor) | Rac1-GTP | Dose-dependent inhibition of Rac1 activity | Rac1 Inhibition | [10] |

| CD18/HPAF Pancreatic Cancer | EGF stimulation + Compound #1 (Rac1 inhibitor) | RhoA-GTP | No inhibitory effect | Specificity for Rac1 | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of the S1P2 receptor in cell migration.

Wound Healing (Scratch) Assay

Objective: To assess collective cell migration in a two-dimensional space.

Protocol:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Scratch Creation: Once the cells reach confluency, use a sterile p200 pipette tip to create a linear "scratch" or cell-free gap in the monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing the desired treatment (e.g., S1P, S1P2 antagonist JTE-013, or vehicle control).

-

Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Place the plate in an incubator at 37°C and 5% CO2.

-

Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound is closed in the control group.

-

Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure as the change in area over time.

Transwell Migration Assay (Boyden Chamber Assay)

Objective: To quantify the chemotactic migration of cells through a porous membrane.

Protocol:

-

Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., S1P) to the lower chamber (the well).

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber (the Transwell insert). If applicable, pre-treat cells with inhibitors (e.g., JTE-013) before seeding.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for a period sufficient for migration to occur (typically 4-24 hours, depending on the cell type).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.

RhoA and Rac1 Activation Assays (Pull-down Assay)

Objective: To measure the levels of active (GTP-bound) RhoA and Rac1 in cell lysates.

Protocol:

-

Cell Lysis: After appropriate treatment, lyse the cells in a buffer containing protease inhibitors.

-

Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Pull-down: Incubate the cell lysates with agarose beads coupled to a RhoA-binding domain (RBD) of a RhoA effector (e.g., Rhotekin) for RhoA activation, or a Rac1-binding domain (PBD) of a Rac1 effector (e.g., PAK) for Rac1 activation. These domains specifically bind to the active GTP-bound forms of the GTPases.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against RhoA or Rac1. The amount of pulled-down protein corresponds to the level of active GTPase.

siRNA-mediated Knockdown of S1P2

Objective: To specifically reduce the expression of the S1P2 receptor to study its loss-of-function effects.

Protocol:

-

siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting the S1P2 receptor and a non-targeting control siRNA.

-

Transfection: Transfect the cells with the S1P2 siRNA or control siRNA using a suitable transfection reagent (e.g., Lipofectamine). Optimize the siRNA concentration and transfection time for the specific cell line.

-

Incubation: Incubate the cells for 24-72 hours to allow for the knockdown of the target protein.

-

Validation of Knockdown: Assess the efficiency of S1P2 knockdown by quantitative real-time PCR (qRT-PCR) to measure mRNA levels and/or by Western blotting to measure protein levels.

-

Functional Assays: Perform cell migration assays (e.g., wound healing or Transwell) on the S1P2-knockdown cells to determine the effect on their migratory capacity.

Conclusion

The S1P2 receptor plays a critical and often inhibitory role in cell migration through a well-defined Gα12/13-RhoA-Rac1 signaling pathway. However, its ability to promote invasion in certain cancer cells adds a layer of complexity to its biological function. Understanding the dual nature of S1P2 signaling is crucial for the development of targeted therapies for diseases where cell migration and invasion are dysregulated, such as cancer metastasis and inflammatory disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of the S1P2 receptor.

References

- 1. Regulation of cancer cell migration and invasion by sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Rac1 GTPase downregulates vascular endothelial growth factor receptor-2 expression by suppressing Sp1-dependent DNA binding in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive feedback between Dia1, LARG, and RhoA regulates cell morphology and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of sphingosine-1-phosphate receptor 2 is correlated with migration and invasion of human colon cancer cells: A preliminary clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of RhoA activity by the cellular prion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ML-031 and its Analogs as Chemical Probes for S1P2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that orchestrates a diverse array of cellular processes, including cell proliferation, migration, and survival, through its interaction with five distinct G protein-coupled receptors (GPCRs): S1P1-5. The S1P2 receptor subtype, in particular, has emerged as a key regulator of various physiological and pathological events. To dissect the intricate signaling pathways governed by S1P2 and to validate it as a therapeutic target, the development of selective chemical probes is paramount. This technical guide focuses on ML-031 and its closely related analog, CYM-5520, potent and selective allosteric agonists of the S1P2 receptor.[1][2][3] This document provides a comprehensive overview of their quantitative data, detailed experimental protocols, and the signaling pathways they modulate, serving as a vital resource for researchers in the field.

Data Presentation

The quantitative characterization of a chemical probe is essential for its effective application in biological research. The following tables summarize the potency and selectivity of CYM-5520, a well-characterized S1P2 allosteric agonist that serves as a representative for this class of chemical probes.

Table 1: Potency of CYM-5520 for the Human S1P2 Receptor

| Parameter | Value (µM) | Assay Type |

| EC50 | 0.48 | Tango β-arrestin recruitment assay |

EC50 (Half maximal effective concentration) is the concentration of an agonist that induces a response halfway between the baseline and maximum.

Table 2: Selectivity Profile of CYM-5520 against other S1P Receptor Subtypes

| Receptor | Activity | Concentration Tested (µM) | Assay Type |

| S1P1 | No activity | Up to 10 | Tango β-arrestin recruitment assay |

| S1P3 | No activity | Up to 10 | Tango β-arrestin recruitment assay |

| S1P4 | No activity | Up to 50 | Tango β-arrestin recruitment assay |

| S1P5 | No activity | Up to 25 | Tango β-arrestin recruitment assay |

Table 3: Physicochemical and Pharmacokinetic Properties of CYM-5520

| Property | Value | Method |

| Solubility | 69 mg/mL in DMSO | Experimental |

| In vivo Formulation (Oral) | Homogeneous suspension in CMC-NA | Experimental |

| In vivo Formulation (Intraperitoneal) | Solution in 10% DMSO, 40% PEG300, 5% Tween80, 45% ddH2O | Experimental |

Signaling Pathways

Activation of the S1P2 receptor by an agonist like this compound or CYM-5520 initiates a cascade of intracellular signaling events. S1P2 is known to couple to multiple G protein families, including Gα12/13, Gαq, and Gαi.[4] This promiscuous coupling leads to the activation of diverse downstream effector pathways.

A primary and well-established downstream effector of S1P2 is the Rho family of small GTPases, particularly RhoA.[4][5][6] Activation of the Gα12/13 pathway by S1P2 leads to the activation of RhoA, which in turn stimulates Rho-associated kinase (ROCK).[7][8] The RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton, leading to the formation of stress fibers and focal adhesions. These cytoskeletal rearrangements are fundamental to cellular processes such as cell migration, contraction, and morphology.[5][6]

The following diagram illustrates the S1P2 signaling pathway leading to RhoA activation.

Caption: S1P2 signaling to RhoA activation.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific research. The following sections provide methodologies for key assays used to characterize S1P2 agonists like this compound and CYM-5520.

Tango β-arrestin Recruitment Assay for S1P Receptor Activity

This assay measures the recruitment of β-arrestin to the activated S1P receptor, a hallmark of GPCR activation.

Materials:

-

Tango™ S1PR-bla U2OS cells (or other suitable host cells)

-

Assay Medium (e.g., McCoy's 5A medium)

-

Test compounds (e.g., CYM-5520)

-

LiveBLAzer™-FRET B/G Substrate Kit

Procedure:

-

Cell Plating: Plate Tango™ S1PR-bla U2OS cells in a 384-well, black-walled, clear-bottom assay plate at a density of 10,000 cells per well in 32 µL of Assay Medium.

-

Compound Addition: Prepare serial dilutions of the test compounds in Assay Medium. Add 8 µL of the diluted compounds to the respective wells. For control wells, add 8 µL of Assay Medium with the corresponding vehicle concentration.

-

Incubation: Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO2.

-

Substrate Preparation and Loading: Prepare the LiveBLAzer™-FRET B/G Substrate working solution according to the manufacturer's instructions. Add 8 µL of the substrate solution to each well.

-

Final Incubation: Incubate the plate for 2 hours at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader. The ratio of blue to green fluorescence indicates the level of β-arrestin recruitment.

[35S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins coupled to the S1P2 receptor.

Materials:

-

Membrane preparations from cells expressing the human S1P2 receptor.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

[35S]GTPγS (specific activity ~1250 Ci/mmol).

-

GDP.

-

Test compounds.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine 10 µg of S1P2-expressing cell membranes, 10 µM GDP, and varying concentrations of the test compound in Assay Buffer.

-

Initiation of Reaction: Add [35S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction. The final reaction volume is typically 100 µL.

-

Incubation: Incubate the plate at 30°C for 30 minutes with gentle agitation.

-

Termination of Reaction: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

RhoA Activation Assay (G-LISA®)

This ELISA-based assay quantifies the level of active, GTP-bound RhoA in cell lysates.

Materials:

-

Cells of interest (e.g., HEK293T cells expressing S1P2).

-

RhoA G-LISA® Activation Assay Kit (contains all necessary reagents).

-

Test compounds.

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Serum-starve the cells for 2-4 hours before treating with the S1P2 agonist for the desired time (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford).

-

G-LISA® Assay:

-

Add 50 µL of the cell lysate (normalized for protein concentration) to the wells of the Rho-GTP affinity plate.

-

Incubate for 30 minutes at 4°C with gentle agitation.

-

Wash the wells three times with the provided wash buffer.

-

Add 50 µL of the anti-RhoA antibody to each well and incubate for 45 minutes at room temperature.

-

Wash the wells three times.

-

Add 50 µL of the secondary antibody-HRP conjugate and incubate for 45 minutes at room temperature.

-

Wash the wells three times.

-

Add 50 µL of the HRP substrate and incubate until a color change is observed.

-

Stop the reaction by adding 50 µL of the stop solution.

-

-

Data Acquisition: Read the absorbance at 490 nm using a microplate reader.

Cell Migration Assay (Boyden Chamber)

This assay assesses the effect of S1P2 activation on the migratory capacity of cells.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size).

-

Cell culture medium.

-

Chemoattractant (e.g., fetal bovine serum or a specific chemokine).

-

Test compounds.

-

Calcein-AM or other suitable cell stain.

Procedure:

-

Chamber Setup: Place the polycarbonate membranes in the Boyden chamber apparatus. In the lower chamber, add cell culture medium containing the chemoattractant.

-

Cell Preparation: Harvest and resuspend the cells in serum-free medium containing the test compound or vehicle control.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Boyden chamber.

-

Incubation: Incubate the chamber for 4-24 hours (depending on the cell type) at 37°C in a humidified incubator with 5% CO2, allowing the cells to migrate through the membrane.

-

Cell Staining and Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Crystal Violet or Calcein-AM).

-

Count the number of migrated cells in several microscopic fields for each membrane. Alternatively, for fluorescently labeled cells, quantify the fluorescence using a plate reader.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the characterization of a novel S1P2 agonist.

Caption: Workflow for S1P2 agonist characterization.

Conclusion

This compound and its analog CYM-5520 represent invaluable tools for the scientific community to probe the complex biology of the S1P2 receptor. Their high potency and selectivity, coupled with their allosteric mode of action, provide a unique opportunity to dissect S1P2-mediated signaling pathways with precision.[1][2][3] This technical guide provides the essential quantitative data and detailed experimental protocols to empower researchers to effectively utilize these chemical probes in their studies, ultimately advancing our understanding of S1P2 in health and disease and paving the way for the development of novel therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantifying Sphingosine-1-Phosphate-Dependent Activation of the RhoGTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Activation of S1PR2 on macrophages and the hepatocyte S1PR2/RhoA/ROCK1/MLC2 pathway in vanishing bile duct syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exogenous S1P via S1P receptor 2 induces CTGF expression through Src-RhoA-ROCK-YAP pathway in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

ML-031: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of ML-031, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P₂). All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are illustrated with diagrams generated using the DOT language.

Introduction to this compound

This compound, with the chemical name 1-[2-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2-oxoethyl]-2,5-pyrrolidinedione, is a small molecule identified as one of the first selective agonists for the S1P₂ receptor.[1] Sphingosine-1-phosphate (S1P) is a crucial signaling lipid involved in a wide array of cellular processes, including cell proliferation, migration, and survival. It exerts its effects through a family of five G protein-coupled receptors (GPCRs): S1P₁₋₅. The development of subtype-selective modulators like this compound is critical for dissecting the specific roles of each S1P receptor subtype in health and disease.

Discovery of this compound

The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying novel agonists for the S1P₂ receptor. The primary publication detailing this work is by Satsu, H., et al., published in Bioorganic & Medicinal Chemistry in 2013. The screening and subsequent structure-activity relationship (SAR) studies led to the identification of this compound as a potent and selective S1P₂ agonist.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. A generalized synthetic scheme is presented below, based on common organic chemistry principles for the formation of the pyrrole and succinimide moieties.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthetic Protocol:

-

Step 1: Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole (Intermediate A). A mixture of 2,5-hexanedione and benzylamine is heated, often in the presence of an acid catalyst, to form the pyrrole ring via a Paal-Knorr synthesis. The product is then purified by column chromatography.

-

Step 2: Synthesis of 1-(2-bromoacetyl)succinimide (Intermediate B). Succinimide is treated with bromoacetyl bromide in the presence of a base to yield the acylated product. The product is isolated and purified.

-

Step 3: Synthesis of this compound. Intermediate A is subjected to a Friedel-Crafts acylation reaction with Intermediate B in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield the final product, this compound. The crude product is purified by recrystallization or column chromatography.

Biological Activity and Quantitative Data

This compound is a potent agonist of the S1P₂ receptor with an EC₅₀ of 1 μM in a β-arrestin recruitment assay.[1] Its selectivity for S1P₂ over other S1P receptor subtypes is a key feature.

| Target | Assay Type | Activity (EC₅₀/IC₅₀) | Reference |

| S1P₂ | β-arrestin recruitment | 1 μM | [1] |

| S1P₁ | β-arrestin recruitment | > 10 μM | [1] |

| S1P₃ | β-arrestin recruitment | > 10 μM | [1] |

| S1P₄ | β-arrestin recruitment | > 10 μM | [1] |

| S1P₅ | β-arrestin recruitment | > 10 μM | [1] |

Table 1: In vitro activity and selectivity of this compound.

Mechanism of Action: S1P₂ Receptor Signaling

This compound functions as an allosteric agonist of the S1P₂ receptor. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, S1P, and promotes a conformational change that leads to receptor activation.

Upon activation by this compound, the S1P₂ receptor couples to several downstream G protein signaling pathways, primarily Gα₁₂/₁₃ and Gαq.

-

Gα₁₂/₁₃ Pathway: Activation of this pathway leads to the activation of RhoA, a small GTPase that plays a critical role in regulating the actin cytoskeleton, cell migration, and smooth muscle contraction.

-

Gαq Pathway: This pathway activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, influencing a variety of cellular processes.

S1P₂ Signaling Pathway Activated by this compound

Caption: Downstream signaling pathways activated by this compound via the S1P₂ receptor.

Experimental Protocols

β-Arrestin Recruitment Assay (CRE-bla Reporter Assay)

This assay is used to determine the agonist activity of compounds at GPCRs. It measures the recruitment of β-arrestin to the activated receptor, a key step in GPCR desensitization and signaling.

-

Cell Culture: CHO-K1 cells stably expressing the human S1P₂ receptor and a β-lactamase (bla) reporter gene under the control of a cAMP response element (CRE) are cultured in appropriate media.

-

Compound Treatment: Cells are plated in 384-well plates and incubated with varying concentrations of this compound or a vehicle control.

-

Substrate Addition: After incubation, a FRET-based β-lactamase substrate is added to the wells.

-

Detection: The plate is incubated to allow for substrate cleavage by the β-lactamase. The fluorescence is then read on a plate reader at two wavelengths (emission for cleaved and uncleaved substrate).

-

Data Analysis: The ratio of the two emission signals is calculated, and the data are plotted against the compound concentration to determine the EC₅₀ value.

Experimental Workflow: β-Arrestin Recruitment Assay

References

In-Depth Technical Guide: ML-031 (CAS Number 852230-33-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of ML-031, a selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2). The information is curated for researchers and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Properties and Data

This compound is a small molecule identified as one of the first selective agonists for the S1P2 receptor.[1] It belongs to a pyrrolyl ketone chemical series and has been instrumental in elucidating the function of this particular S1P receptor subtype.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 852230-33-2 | LookChem |

| Molecular Formula | C₁₉H₂₀N₂O₃ | Satsu et al., 2013 |

| Molecular Weight | 324.4 g/mol | Satsu et al., 2013 |

| Formal Name | 1-[2-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2-oxoethyl]-2,5-pyrrolidinedione | APExBIO |

| Synonyms | CID-2113511 | APExBIO |

| Appearance | Crystalline solid | APExBIO |

| Solubility | Soluble in DMSO and ethanol | APExBIO |

| Storage | Store at -20°C | APExBIO |

Pharmacological Profile

This compound is a selective agonist for the S1P2 receptor, a G protein-coupled receptor involved in various cellular processes. A more potent analog, CYM-5520, was developed from the same chemical series.

| Parameter | Value | Details | Source |

| Target | Sphingosine-1-Phosphate Receptor 2 (S1P2) | - | Satsu et al., 2013 |

| Mechanism of Action | Allosteric Agonist | This compound and its analogs bind to a site distinct from the endogenous ligand, S1P. | Satsu et al., 2013 |

| Potency (EC₅₀) | 1 µM | Determined in an S1P reporter assay. | APExBIO |

| Selectivity Profile | Highly selective for S1P2 | Inactive against S1P1, S1P3, S1P4, and S1P5 receptors. | Satsu et al., 2013 |

| Related Compound | CYM-5520 | A more potent S1P2 allosteric agonist with an EC₅₀ of 480 nM. | Selleck Chemicals, MedchemExpress |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the S1P2 receptor. As an allosteric agonist, it does not compete with the natural ligand, sphingosine-1-phosphate (S1P), for the orthosteric binding site.[2] Activation of S1P2 can lead to the coupling of multiple G protein families, including Gα12/13, Gαq, and Gαi, initiating a cascade of downstream signaling events that influence cell migration, proliferation, and cytoskeletal dynamics.

Experimental Protocols

The primary assay used to characterize this compound and its analogs is a cell-based reporter assay that measures the activation of the S1P2 receptor.

S1P2 Receptor Activation Reporter Assay

This assay quantifies the agonist-induced activation of the S1P2 receptor by measuring the downstream production of a reporter protein (e.g., luciferase) under the control of a specific response element.

Objective: To determine the potency (EC₅₀) of this compound as an S1P2 agonist.

Methodology:

-

Cell Line: A suitable host cell line (e.g., HEK293 or CHO cells) is stably transfected with two constructs:

-

An expression vector for the human S1P2 receptor.

-

A reporter plasmid containing the firefly luciferase gene under the transcriptional control of a cAMP Response Element (CRE).

-

-

Cell Culture and Plating: The engineered cells are cultured under standard conditions and then seeded into 96-well plates.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A serial dilution series is then prepared in assay buffer.

-

Assay Procedure:

-

The culture medium is removed from the cells.

-

The various concentrations of this compound are added to the wells. Control wells with vehicle (DMSO) and a known agonist (S1P) are also included.

-

The plates are incubated for a specific period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.

-

-

Signal Detection: A luciferase substrate is added to the wells. The resulting luminescence, which is proportional to the level of S1P2 receptor activation, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to the control wells and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for investigating the biological roles of the S1P2 receptor. Its selectivity and defined mechanism of action as an allosteric agonist make it a suitable probe for in vitro and potentially in vivo studies. The development of more potent analogs like CYM-5520 further enhances the ability of researchers to dissect the complex signaling pathways regulated by S1P2. This technical guide provides the foundational information necessary for the effective utilization of this compound in a research and drug discovery setting.

References

Allosteric Modulation of S1P Receptors by Small Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) receptors (S1PRs) are a family of five G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅, that play pivotal roles in a myriad of physiological and pathophysiological processes.[1] These receptors are central to regulating immune cell trafficking, vascular development and function, and neural signaling. The discovery of the therapeutic potential of modulating S1PRs, exemplified by the approval of fingolimod (FTY720) for multiple sclerosis, has spurred significant interest in developing novel ligands targeting this receptor family.[2][3]

Traditionally, drug discovery efforts have focused on orthosteric ligands—molecules that bind to the same site as the endogenous ligand, S1P. However, the high degree of conservation in the orthosteric binding pocket across S1PR subtypes presents challenges in achieving subtype selectivity, often leading to off-target effects.[4] Allosteric modulation offers a promising alternative strategy. Allosteric modulators bind to topographically distinct sites on the receptor, inducing conformational changes that can fine-tune the receptor's response to the endogenous ligand.[4][5] This can lead to improved subtype selectivity and a more nuanced pharmacological profile, including biased signaling, where a ligand preferentially activates one signaling pathway over another.

This technical guide provides a comprehensive overview of the allosteric modulation of S1P receptors by small molecules. It covers the key concepts, presents quantitative data for known allosteric modulators, details essential experimental protocols for their characterization, and provides visual representations of signaling pathways and experimental workflows.

S1P Receptor Signaling Pathways

S1P receptors couple to various heterotrimeric G proteins, initiating diverse downstream signaling cascades. The five S1PR subtypes exhibit distinct G protein coupling preferences, which accounts for their varied cellular effects.[6][7]

-

S1P₁: Primarily couples to Gαi/o, leading to the inhibition of adenylyl cyclase (decreasing cAMP levels) and activation of the PI3K-Akt and Ras-ERK pathways.[6][8]

-

S1P₂: Couples to Gαi/o, Gαq/11, and Gα12/13, activating pathways such as PLC/PKC (via Gαq/11) and Rho-ROCK (via Gα12/13).[6][7]

-

S1P₃: Shows promiscuous coupling to Gαi/o, Gαq/11, and Gα12/13.[6][7]

-

S1P₄ and S1P₅: Predominantly couple to Gαi/o and Gα12/13.[6][7]

In addition to G protein-mediated signaling, S1PRs can also signal through β-arrestin recruitment. Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process is crucial for receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways.[9]

Below is a diagram illustrating the major signaling pathways activated by S1P receptors.

Allosteric Modulation of S1P Receptors

Allosteric modulators offer a sophisticated approach to manipulating S1P receptor function. They can be classified based on their effect on the orthosteric ligand's affinity and/or efficacy.

-

Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the endogenous ligand, S1P.

-

Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of S1P.

-

Allosteric Agonists: Activate the receptor in the absence of the endogenous ligand by binding to an allosteric site.

-

Silent Allosteric Modulators (SAMs): Bind to an allosteric site without affecting the orthosteric ligand's binding or efficacy but can block the binding of other allosteric modulators.

The following diagram illustrates the logical relationships between different types of receptor modulators.

Quantitative Data for Small Molecule Allosteric Modulators

The following tables summarize quantitative data for known small molecule allosteric modulators of S1P receptors. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

| Table 1: Allosteric Modulators of S1P₁ | ||||

| Compound | Modulator Type | Assay | EC₅₀ (nM) | Reference |

| CYM-5442 | Allosteric Agonist | p42/p44 MAPK Phosphorylation | 46 | [10] |

| CRE Transcription Inhibition | 1.35 | [11] | ||

| W146 | Antagonist (acts non-competitively against CYM-5442) | p42/p44 MAPK Phosphorylation (inhibition of CYM-5442) | - | [10] |

| Table 2: Allosteric Modulators of S1P₃ | ||||

| Compound | Modulator Type | Assay | EC₅₀ (nM) | Reference |

| ML249 (CYM5541) | Allosteric Agonist | NFAT-β-lactamase Reporter | 72.3 - 132 | [2][12] |

| Selectivity vs S1P₁, S1P₂, S1P₄, S1P₅ | >10,000, >50,000, >50,000, >25,000 | [2] |

Note: As of the latest review of the literature, specific small molecule negative allosteric modulators (NAMs) for S1P receptors with detailed quantitative data are not well-documented.

Experimental Protocols

The characterization of allosteric modulators requires a suite of in vitro assays to determine their binding affinity, functional potency, and mechanism of action. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ or Kₔ) of a test compound for a specific S1P receptor subtype. A common approach is a competitive binding assay using a radiolabeled orthosteric ligand, such as [³²P]S1P.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably overexpressing a single S1P receptor subtype (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

-

Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Protocol (96-well plate format):

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.[13]

-

To each well, add:

-

50 µL of receptor membrane suspension (typically 5-10 µg of protein).

-

50 µL of test compound at various concentrations (or buffer for total binding, or a high concentration of unlabeled S1P for non-specific binding).

-

50 µL of [³²P]S1P at a fixed concentration (typically near its Kₔ value).

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other measurements to obtain specific binding.

-

Plot specific binding as a function of the log of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation: Prepare receptor membranes as described in the radioligand binding assay protocol.

-

Assay Protocol (96-well plate format):

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[14]

-

To each well, add:

-

Receptor membranes (5-20 µg of protein).

-

GDP to a final concentration of 10-30 µM (to reduce basal binding).

-

Test compound at various concentrations.

-

-

Pre-incubate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate for 30-60 minutes at 30°C with gentle shaking.

-

Terminate the assay by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity.

-

-

Data Analysis:

-

Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS).

-

Plot the stimulated specific binding as a function of the log of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1P receptor. Several technologies are available, including Enzyme Fragment Complementation (EFC), Bioluminescence Resonance Energy Transfer (BRET), and Fluorescence Resonance Energy Transfer (FRET). The following protocol is a general guide for an EFC-based assay (e.g., DiscoverX PathHunter).

Experimental Workflow:

Detailed Methodology:

-

Cell Preparation:

-

Use a cell line engineered to co-express the S1P receptor tagged with one enzyme fragment (e.g., ProLink) and β-arrestin tagged with the complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Culture the cells according to the supplier's instructions.

-

Harvest the cells and plate them in a 384-well white, solid-bottom assay plate. Incubate overnight to allow for cell attachment.[9]

-

-

Assay Protocol:

-

Prepare serial dilutions of the test compound in an appropriate assay buffer.

-

Add the diluted compound to the cells in the assay plate.

-

Incubate the plate for 60-90 minutes at 37°C or room temperature, depending on the specific assay system.[15]

-

Prepare the detection reagent containing the chemiluminescent substrate according to the manufacturer's protocol.

-

Add the detection reagent to each well.

-

Incubate for approximately 60 minutes at room temperature in the dark.

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the response of a known reference agonist.

-

Plot the normalized response as a function of the log of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Conclusion

The allosteric modulation of S1P receptors represents a frontier in the development of more selective and effective therapeutics. By targeting sites distinct from the highly conserved orthosteric pocket, small molecules can fine-tune receptor signaling, offering the potential for improved safety and efficacy. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel allosteric modulators. As our understanding of the structural and functional nuances of S1P receptor allostery continues to grow, so too will the opportunities for innovative drug design targeting a wide range of diseases.

References

- 1. Structural and functional characteristics of S1P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probe Development Efforts for an Allosteric Agonist of the Sphingosine 1-phosphate Receptor 3 (S1P3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. S1P Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. cosmobio.co.jp [cosmobio.co.jp]

Technical Guide: The Role of Sphingosine-1-Phosphate Receptor 2 (S1P2) in Fibroblast Chemotaxis and NF-κB Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a multitude of cellular processes by engaging with its five specific G protein-coupled receptors (S1P1-5). Within this family, the S1P receptor 2 (S1P2) has emerged as a key regulator of fibroblast behavior, particularly in the contexts of directed cell migration (chemotaxis) and inflammatory signaling. Fibroblast migration is fundamental to wound healing and tissue remodeling, but its dysregulation contributes to pathological fibrosis. Concurrently, the transcription factor NF-κB is a master regulator of inflammation. This technical guide provides an in-depth examination of the signaling mechanisms through which S1P2 governs fibroblast chemotaxis and activates the NF-κB pathway. We present quantitative data from key studies, detailed experimental protocols for assessing these functions, and visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers in the fields of cell biology, inflammation, and therapeutic development.

S1P2 in Fibroblast Chemotaxis

While Sphingosine-1-phosphate (S1P) alone does not typically act as a primary chemoattractant for fibroblasts, it significantly enhances or potentiates their chemotactic response to other stimuli, such as fibronectin, a key component of the extracellular matrix.[1][2][3] This potentiation is crucial for recruiting fibroblasts to sites of injury to facilitate tissue repair.[1] Extensive research has identified S1P2 as the primary receptor mediating this effect.[1][3][4]

S1P2-Mediated Signaling Pathway in Chemotaxis

The engagement of S1P2 by S1P initiates a distinct signaling cascade that converges on cytoskeletal reorganization, which is essential for cell motility. Unlike S1P1, which often promotes migration via Gi and Rac1 activation, S1P2 typically signals through Gα12/13 to activate the small GTPase RhoA.[5][6] The canonical S1P2-chemotaxis pathway in fibroblasts proceeds as follows:

-

S1P Binding: Extracellular S1P binds to and activates the S1P2 receptor on the fibroblast cell surface.

-

Gα12/13 Activation: The activated S1P2 receptor couples with and activates heterotrimeric G proteins of the Gα12/13 family.[5][7]

-

RhoA Activation: Gα12/13 subsequently activates Rho guanine nucleotide exchange factors (RhoGEFs), such as LARG, which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation.[8]

-

ROCK Activation: Activated RhoA stimulates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[9]

-

FAK Phosphorylation: The Rho/ROCK pathway promotes the phosphorylation of Focal Adhesion Kinase (FAK), a critical regulator of focal adhesion dynamics and cell migration.[1][2][4]

-

Cytoskeletal Reorganization: This cascade ultimately leads to the cytoskeletal changes required for directed cell movement, augmenting the chemotactic response towards fibronectin.[3]

Quantitative Data: Inhibition of S1P-Augmented Chemotaxis

Pharmacological and genetic inhibition of key components in the S1P2 pathway has provided quantitative evidence for its central role in fibroblast chemotaxis. The data consistently show that blocking S1P2, Rho, ROCK, or FAK significantly abrogates the potentiating effect of S1P.

| Intervention | Target | Cell Type | Effect on S1P-Augmented Chemotaxis | Reference |

| JTE-013 | S1P2 Antagonist | Human Lung Fibroblasts (HFL-1) | Complete blockade of S1P-augmented chemotaxis. | [1][2][3][4] |

| S1P2 siRNA | S1P2 Receptor | Human Lung Fibroblasts (HFL-1) | Complete blockade of S1P-augmented chemotaxis. | [1][2][3][4] |

| Y-27632 | ROCK Inhibitor | Human Lung Fibroblasts (HFL-1) | Concentration-dependent blockade of S1P potentiation. | [1][2][3][4] |

| FAK siRNA | Focal Adhesion Kinase | Human Lung Fibroblasts (HFL-1) | Almost complete blockade of S1P-augmented chemotaxis. | [1][2][4] |

| Pertussis Toxin | Gi Inactivator | Human Lung Fibroblasts (HFL-1) | No effect, indicating the pathway is Gi-independent. | [1][9] |

S1P2 in NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Emerging evidence indicates that S1P2 signaling can directly contribute to the activation of NF-κB, thereby linking the S1P axis to inflammatory gene expression in various cell types, including fibroblasts and endothelial cells.[10][11][12]

S1P2-Mediated NF-κB Activation Pathway

S1P2-mediated NF-κB activation is often observed in the context of an inflammatory milieu, where cytokines like TNFα can upregulate S1P2 expression, creating a positive feedback loop.[11] The signaling cascade involves the canonical NF-κB pathway, leading to the nuclear translocation of the p65/p50 heterodimer.

-

S1P2 Activation: S1P, produced in an autocrine or paracrine fashion, binds to the S1P2 receptor.

-

G Protein Coupling: S1P2 couples to its associated G proteins (Gα12/13 and/or Gαq) to initiate downstream signaling.

-

Activation of IKK Complex: Downstream effectors, which may include RhoA, lead to the activation of the IκB kinase (IKK) complex.

-

IκBα Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.

-

NF-κB Nuclear Translocation: The degradation of IκBα unmasks a nuclear localization signal on the p65/p50 NF-κB dimer, allowing it to translocate from the cytoplasm to the nucleus.[10]

-

Gene Transcription: In the nucleus, NF-κB binds to κB sites in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like IL-6, IL-8, VCAM-1, and ICAM-1.[11][13][14]

Quantitative Data: S1P2 Modulation of NF-κB Activity

Studies utilizing NF-κB reporter assays have confirmed that S1P2 signaling directly activates this transcription factor. Inhibition of the S1P2 pathway leads to a measurable decrease in NF-κB-dependent gene expression.

| Context | Intervention | Cell Type | Effect on NF-κB Activity | Reference |

| TNFα-induced Inflammation | S1P2 Antagonist (JTE-013) | Endothelial Cells | Abolished S1P-stimulated VCAM-1/ICAM-1 expression, which is NF-κB dependent. | [11] |

| LPS Priming + S1P Exposure | S1P2 Antagonist (JTE-013) | Macrophages | Significantly attenuated S1P-enhanced nuclear translocation of NF-κB p65. | [10] |

| S1P Stimulation | NF-κB Inhibitor (PDTC) | Osteoblasts | Inhibited S1P-induced IL-6 production. | [15] |

Experimental Protocols

Accurate assessment of fibroblast chemotaxis and NF-κB signaling requires robust and reproducible experimental methodologies.

Fibroblast Chemotaxis Assay (Modified Boyden Chamber)

This protocol describes a common method for quantifying chemotaxis using a transwell insert system.

Methodology:

-

Cell Culture and Starvation: Culture fibroblasts to ~80% confluency. Prior to the assay, starve the cells for 18-24 hours in serum-free or low-serum (e.g., 0.5% FBS) medium to minimize basal signaling.[16]

-

Cell Preparation: Harvest the starved cells using trypsin, neutralize, and centrifuge at low speed (e.g., 1000 x g for 5 minutes). Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the final concentration to 1 x 106 cells/mL.[16]

-

Assay Setup:

-

Add 500-750 µL of assay medium to the lower wells of a 24-well plate. This medium will contain the chemoattractant (e.g., 10 µg/mL fibronectin) with or without the potentiating agent (e.g., 1 µM S1P). Include a negative control (medium alone) and a positive control.[17]

-

Place the 8 µm pore size transwell inserts into the wells.

-

Add 100 µL of the prepared cell suspension (containing 100,000 cells) to the top of each insert.[16]

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for fibroblast migration (typically 4-24 hours).[17][18]

-

Staining and Quantification:

-

After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the cells with a suitable dye, such as Crystal Violet or DAPI.

-

Once dry, view the membrane under a microscope and count the number of migrated cells in several representative fields. Alternatively, the stained cells can be eluted and quantified using a plate reader.[16]

-

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Methodology:

-

Cell Seeding and Transfection:

-

Seed cells (e.g., fibroblasts or a model cell line like HEK293) in a 96-well plate to be ~70-80% confluent on the day of transfection.[19]

-

Co-transfect the cells with two plasmids: one containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites, and a second plasmid with a constitutively expressed Renilla luciferase gene (for normalization of transfection efficiency).[20]

-

-

Cell Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing the desired treatments. This may include S1P, an inflammatory stimulus (like TNFα), and/or an S1P2 antagonist (like JTE-013). Incubate for the desired period (e.g., 6-24 hours).[11][21]

-

Cell Lysis:

-

Aspirate the medium and gently wash the cells with PBS.

-

Add 20-100 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[20]

-

-

Luminescence Measurement (Dual-Luciferase System):

-

Transfer 10-20 µL of the cell lysate to a white, opaque 96-well plate suitable for luminescence readings.[22]

-

Place the plate in a luminometer equipped with dual injectors.

-

The first injector adds the firefly luciferase assay reagent (containing luciferin). The instrument measures the resulting luminescence, which corresponds to NF-κB activity.

-

The second injector adds a quenching reagent and the Renilla luciferase substrate (coelenterazine). The instrument then measures the second light signal, which corresponds to the internal control.[20]

-

-

Data Analysis: For each well, normalize the firefly luciferase reading by dividing it by the Renilla luciferase reading. This ratio reflects the specific NF-κB transcriptional activity, corrected for variations in cell number and transfection efficiency. Compare the normalized values across different treatment groups.

Conclusion and Therapeutic Implications